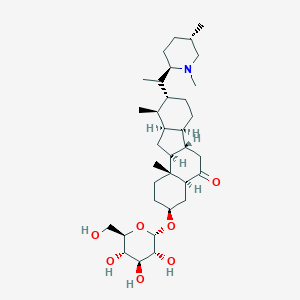
3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid, also known as ATNB, is a synthetic compound that has been widely used in scientific research. It is a member of the family of azido-benzoic acids that have been shown to have a variety of biological activities. ATNB has been studied for its potential use in the treatment of cancer, as well as for its ability to inhibit the activity of certain enzymes.
Wirkmechanismus
The mechanism of action of 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid is not fully understood. However, studies have shown that it is able to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it is able to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid in lab experiments is that it is a synthetic compound that can be easily prepared in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that will accurately measure its effects.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid. One area of research could be to further investigate its potential as a cancer treatment. This could involve testing its effectiveness in animal models of cancer, as well as conducting clinical trials in humans. Another area of research could be to investigate its potential as an inhibitor of other enzymes that are involved in disease processes. This could lead to the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis of 3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid is a complex process that involves several steps. The first step is the preparation of the starting material, which is 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenol. This compound is then reacted with 2-bromopropene to form the intermediate product. The intermediate is then reacted with sodium azide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-Azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid has been used in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has the potential to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
131206-61-6 |
|---|---|
Molekularformel |
C24H27N3O2 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
3-azido-4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C24H27N3O2/c1-15(12-17-6-7-18(22(28)29)14-21(17)26-27-25)16-8-9-19-20(13-16)24(4,5)11-10-23(19,2)3/h6-9,12-14H,10-11H2,1-5H3,(H,28,29)/b15-12+ |
InChI-Schlüssel |
BFJIRSSLRJYNHN-NTCAYCPXSA-N |
Isomerische SMILES |
C/C(=C\C1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-])/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
SMILES |
CC(=CC1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-])C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Kanonische SMILES |
CC(=CC1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-])C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Synonyme |
3-ATTNPB 3-azido-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl)benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)






![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)
![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)

![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)
